molecular formula C7H5BrN2O2 B1358084 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-88-4

6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1358084
M. Wt: 229.03 g/mol
InChI Key: GDVHYNCHZKTTSQ-UHFFFAOYSA-N
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Patent
US07709496B2

Procedure details

Ammonium chloride (44 g, 0.823 mole) was dissolved in H2O (600 mL), and iron powder (−325 mesh, 27.4 g, 0.491 mole) was added. The mixture was mechanically stirred (vigorously), and a solution of ethyl (6-bromo-2-nitro-pyridin-3-yloxy)acetate (50 g, 0.164 mole) in MeOH (800 mL) was added slowly at RT over 3 hours. When the addition was done, the reaction was heated at reflux for 3 hr and then hot-filtered through a pad of Celite®. The filter pad was washed with hot MeOH (500 mL) and the filtrate was concentrated in vacuo. When most of the MeOH was removed, the mixture was filtered to collect the solid, which was washed with water (100 mL). The filtrate was extracted with CHCl3 (300 mL, 2 times) and the organic layer was washed sequentially with water and brine, dried (MgSO4), and concentrated in vacuo. The residue was combined with the solid from the filtration, suspended in glacial AcOH (150 mL), and the mixture was heated at 95° C. for 3 hr. The mixture was then concentrated in vacuo and the residue was triturated with Et2O (200 mL). The solid was collected, washed with ether, and dried to afford the title compound (30 g, 80%): MS (ES) m/e 229.0 (M+H)+.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.4 g
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Br:3][C:4]1[N:9]=[C:8]([N+:10]([O-])=O)[C:7]([O:13][CH2:14][C:15]([O:17]CC)=O)=[CH:6][CH:5]=1>O.CO.[Fe]>[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[O:13][CH2:14][C:15](=[O:17])[NH:10][C:8]=2[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)[N+](=O)[O-])OCC(=O)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
27.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly at RT over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
hot-filtered through a pad of Celite®
WASH
Type
WASH
Details
The filter pad was washed with hot MeOH (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
When most of the MeOH was removed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid, which
WASH
Type
WASH
Details
was washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with CHCl3 (300 mL, 2 times)
WASH
Type
WASH
Details
the organic layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was combined with the solid from the filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (200 mL)
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2OCC(NC2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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